N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine
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Overview
Description
1,3,4-Thiadiazole derivatives are a class of compounds that have been studied for their potential antimicrobial properties . They are typically synthesized using various starting materials and methods .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of certain starting materials. For example, one method involves the use of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives can be analyzed using various spectroscopic methods, including UV, FT-IR, 13C-NMR, and 1H-NMR . DFT calculations can also be performed to investigate the structures’ geometry and physiochemical properties .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives can be complex, involving multiple steps and various reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives can vary depending on the specific compound. For example, some compounds in this class have a molecular weight of around 114.17 .Mechanism of Action
Target of Action
N,N-Dimethyl-1,3,4-thiadiazole-2,5-diamine, also known as 2-N,2-N-dimethyl-1,3,4-thiadiazole-2,5-diamine, is a derivative of 1,3,4-thiadiazole 1,3,4-thiadiazole derivatives have been reported to exhibit antimicrobial activity against various bacterial strains such asE. coli, B. mycoides, and C. albicans .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives interact with bacterial cells, possibly disrupting cell wall synthesis or interfering with essential bacterial processes .
Biochemical Pathways
Given the antimicrobial activity of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds may interfere with the biochemical pathways essential for bacterial growth and survival .
Result of Action
Based on the antimicrobial activity of 1,3,4-thiadiazole derivatives, it can be inferred that these compounds may lead to bacterial cell death .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-N,2-N-dimethyl-1,3,4-thiadiazole-2,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S/c1-8(2)4-7-6-3(5)9-4/h1-2H3,(H2,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIDPCSFALZPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72269-96-6 |
Source
|
Record name | N2,N2-dimethyl-1,3,4-thiadiazole-2,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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